2,6-Dibromoimidazo[1,2-a]pyrimidine
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Overview
Description
2,6-Dibromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of two bromine atoms at the 2nd and 6th positions of the imidazo[1,2-a]pyrimidine ring.
Mechanism of Action
The synthesis of imidazo[1,2-a]pyrimidines involves different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Some imidazo[1,2-a]pyridine derivatives have shown potential as covalent anticancer agents . For example, compound I-11 was identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, a class of compounds related to 2,6-Dibromoimidazo[1,2-a]pyrimidine, target essential, conserved cellular processes .
Cellular Effects
Related compounds such as imidazo[1,2-a]pyridines have been shown to have significant effects on cellular processes .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .
Metabolic Pathways
It is known that pyrimidine metabolism is essential for cell growth and proliferation .
Preparation Methods
The synthesis of 2,6-Dibromoimidazo[1,2-a]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyrimidines with 1,2-bis-electrophilic compounds such as α-haloketones . This reaction typically requires the use of a suitable solvent and a catalyst to facilitate the cyclization process. Another approach involves the use of microwave-assisted synthesis, which offers the advantage of shorter reaction times and higher yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
2,6-Dibromoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2nd and 6th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Radical Reactions: Radical reactions involving transition metal catalysis or metal-free oxidation can be used to functionalize the imidazo[1,2-a]pyrimidine ring.
Scientific Research Applications
Comparison with Similar Compounds
2,6-Dibromoimidazo[1,2-a]pyrimidine can be compared with other similar compounds within the imidazo[1,2-a]pyrimidine family, such as:
2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones: These compounds have different substituents at the 2nd position and exhibit distinct photophysical properties.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These analogues have shown significant activity against multidrug-resistant tuberculosis.
Properties
IUPAC Name |
2,6-dibromoimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-9-6-10-5(8)3-11(6)2-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGXLTNAWFLQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=CN21)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780594-92-4 |
Source
|
Record name | 2,6-dibromoimidazo[1,2-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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